Product packaging for Abrocitinib (Standard)(Cat. No.:CAS No. 1622902-68-4)

Abrocitinib (Standard)

Cat. No.: B560407
CAS No.: 1622902-68-4
M. Wt: 323.42 g/mol
InChI Key: IUEWXNHSKRWHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Abrocitinib is an oral, small-molecule inhibitor that selectively targets Janus kinase 1 (JAK1) with high specificity, demonstrating 28-fold greater selectivity for JAK1 over JAK2 . This selective action allows researchers to precisely inhibit the signaling of key pro-inflammatory cytokines involved in the pathogenesis of immune-mediated conditions, including interleukin (IL)-4, IL-13, IL-31, and IL-22 . By reversibly blocking the adenosine triphosphate (ATP) binding site of JAK1, Abrocitinib prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the JAK-STAT signaling pathway and downstream gene expression . This mechanism underpins its primary research application in investigating the pathways and potential treatments for moderate-to-severe atopic dermatitis (AD) . Preclinical and clinical studies have shown that Abrocitinib treatment leads to a dose-dependent reduction in serum inflammatory markers such as IL-31 and TARC (thymus and activation-regulated chemokine) . Furthermore, its research value is highlighted by its rapid onset of action, with significant improvements in pruritus observed in animal models within days . Beyond its established role in AD research, emerging investigative areas are expanding its utility. Early-stage and case report data suggest potential off-label research applications for Abrocitinib in various other dermatoses, including vitiligo, prurigo nodularis, chronic pruritus, and hand eczema . Its pharmacokinetic profile is well-characterized for research purposes; the compound has an oral bioavailability of approximately 60%, reaches peak plasma concentration within one hour, and has a half-life of 2.8 to 5.2 hours . It is primarily metabolized by cytochrome P450 enzymes, including CYP2C19 and CYP2C9, which is an important consideration for in vitro metabolic studies . This product is supplied for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N5O2S B560407 Abrocitinib (Standard) CAS No. 1622902-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-3-6-22(20,21)18-10-7-11(8-10)19(2)14-12-4-5-15-13(12)16-9-17-14/h4-5,9-11,18H,3,6-8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEWXNHSKRWHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CC(C1)N(C)C2=NC=NC3=C2C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301126581
Record name N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622902-68-4
Record name Abrocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1622902684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abrocitinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301126581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl]propane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABROCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73SM5SF3OR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preclinical and Translational Research on Abrocitinib

Molecular and Cellular Mechanisms of Action

In Vitro Studies on JAK1 Selectivity and Inhibition

Abrocitinib is characterized by its potent and selective inhibition of JAK1. Biochemical assays have established its inhibitory profile against the JAK family of kinases. Abrocitinib exhibits an IC50 value of approximately 29 nM for JAK1 inhibition. Its selectivity is notably higher for JAK1 compared to other JAK isoforms, with IC50 values reported as approximately 803 nM for JAK2, greater than 10,000 nM (>10 µM) for JAK3, and 1250 nM (1.25 µM) for TYK2 medchemexpress.comselleckchem.comfrontiersin.orgfda.gov.twnih.govnih.govmdpi.com. This translates to approximately 28-fold selectivity for JAK1 over JAK2, over 340-fold selectivity over JAK3, and 43-fold selectivity over TYK2 nih.govnih.govmdpi.comresearchgate.netmdpi.comportico.org. Cell-based studies further confirm that abrocitinib preferentially inhibits cytokine-induced STAT phosphorylation mediated by JAK1-containing receptor complexes, while sparing signaling pathways dependent on JAK2/JAK2 or JAK2/TYK2 pairs nih.govdrugbank.com. This high selectivity for JAK1 is considered a key feature, potentially minimizing off-target effects associated with broader JAK inhibition researchgate.netportico.org.

JAK IsoformIC50 (nM)Selectivity Ratio (vs. JAK1)
JAK1291x
JAK2803~28x
JAK3>10,000>340x
TYK21250~43x

Note: IC50 values are approximate and may vary slightly between studies. Selectivity ratios are derived from reported IC50 values.

Modulation of Inflammatory Cytokines and Chemokines

By selectively inhibiting JAK1, abrocitinib modulates the signaling pathways of key inflammatory cytokines and chemokines that are central to the pathogenesis of diseases like atopic dermatitis (AD). Abrocitinib interferes with the JAK-STAT signaling cascade, which is activated by numerous cytokines, including those involved in Th2-mediated inflammation. Specifically, abrocitinib inhibits signaling by Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-13 (IL-13), and Interleukin-31 (IL-31), all of which are known to play significant roles in AD mdpi.comresearchgate.netdrugbank.comjddonline.comtandfonline.com.

Translational studies utilizing skin biopsies from patients with moderate-to-severe AD have demonstrated abrocitinib's capacity to reduce the expression of inflammatory markers. Treatment with abrocitinib resulted in significant, dose-dependent decreases in the messenger RNA (mRNA) levels of matrix metalloproteinase-12 (MMP-12), a general marker of inflammation, and keratin-16 (KRT16), associated with epidermal hyperplasia researchgate.netnih.govpfizer.com. Furthermore, abrocitinib treatment led to significant reductions in the skin mRNA expression of C-C motif chemokine ligand 17 (CCL17) and C-C motif chemokine ligand 18 (CCL18), chemokines that recruit immune cells like T cells and are implicated in Th2-driven inflammation researchgate.netnih.govpfizer.com. No significant reduction was observed for CCL26 researchgate.netnih.gov. Abrocitinib also reduced serum levels of IL-31 and thymus and activation-regulated chemokine (TARC), as well as high-sensitivity C-reactive protein (hsCRP) nih.govdrugbank.com.

Cytokine/ChemokineBiomarker TypeObserved Effect of AbrocitinibNotes
IL-4Pro-inflammatoryInhibitedJAK1-dependent cytokine involved in Th2 responses mdpi.comresearchgate.netdrugbank.comjddonline.comtandfonline.com.
IL-13Pro-inflammatoryInhibitedJAK1-dependent cytokine involved in Th2 responses mdpi.comresearchgate.netdrugbank.comjddonline.comtandfonline.com.
IL-31Pro-inflammatory/ItchInhibitedJAK1-dependent cytokine, significantly reduced in serum mdpi.comresearchgate.netdrugbank.comjddonline.comtandfonline.com.
CCL17 (TARC)Chemokine (Th2)DecreasedSignificant decrease in skin mRNA expression researchgate.netnih.govpfizer.com.
CCL18Chemokine (Th2)DecreasedSignificant decrease in skin mRNA expression researchgate.netnih.govpfizer.com.
CCL26ChemokineNo significant decrease observed
MMP-12Inflammation MarkerDecreasedSignificant decrease in skin mRNA expression, indicating reduced general inflammation researchgate.netnih.govpfizer.com.
KRT16Epidermal HyperplasiaDecreasedSignificant decrease in skin mRNA expression, indicating reduced epidermal thickening researchgate.netnih.govpfizer.com.
S100A8, S100A9, S100A12Th22 Immune ResponseDecreasedSignificant decrease in skin mRNA expression researchgate.netnih.gov.
hsCRPInflammation MarkerDecreasedSerum marker reduced in a dose-dependent manner nih.govdrugbank.com.

Effects on Immune Cell Differentiation and Maturation

Abrocitinib's selective inhibition of JAK1 influences the differentiation and maturation of immune cells by modulating the JAK-STAT signaling pathway. This pathway is fundamental for cytokine signaling, which governs various aspects of immune cell development and function. Abrocitinib's action impacts T cell responses, notably leading to the downregulation of Th2 and Th22 immune responses nih.govtandfonline.comresearchgate.netnih.govresearchgate.net. These T helper cell subsets are critical drivers of allergic inflammation and are characterized by the production of cytokines like IL-4, IL-13, and IL-22. The observed reduction in these pathways suggests an influence on the differentiation and activation states of these specific T cell populations.

Beyond T cells, research in animal models has indicated that abrocitinib can modulate the polarization of microglia, which are the primary immune cells of the central nervous system. Abrocitinib treatment was shown to reduce the pro-inflammatory M1 microglia phenotype and promote a shift towards the anti-inflammatory M2 phenotype, thereby influencing neuroinflammation nih.gov. This suggests that abrocitinib's immunomodulatory effects may extend to different types of immune cells. Additionally, abrocitinib has been associated with dose-related changes in peripheral blood cell counts, including an increase in B cell counts and a decrease in NK cell counts, although the clinical significance of these observations is still under investigation drugbank.com.

Immunological Impact of JAK1 Inhibition

Downregulation of Th2 and Th22 Immune Responses in Skin

A significant immunological impact of abrocitinib is its ability to downregulate Th2 and Th22 immune responses, particularly within the skin, which is central to the pathophysiology of atopic dermatitis (AD). These T helper cell subsets are key contributors to AD, orchestrating allergic inflammation through the release of cytokines such as IL-4, IL-13, and IL-22 researchgate.nettandfonline.comresearchgate.netnih.govresearchgate.net.

Translational studies employing skin biopsies from patients with moderate-to-severe AD have provided direct evidence of abrocitinib's effect on these pathways. Treatment with abrocitinib for 12 weeks resulted in the downregulation of genes associated with Th2 and Th22 immune responses in the skin researchgate.netnih.govresearchgate.netoskar-bordeaux.fr. Specifically, gene expression analysis revealed significant decreases in the mRNA levels of CCL17 and CCL18, chemokines that are crucial for attracting Th2 cells and are indicative of Th2-driven inflammation researchgate.netnih.govpfizer.com. Furthermore, abrocitinib treatment led to a reduction in the expression of S100 calcium binding proteins A8, A9, and A12, which are markers associated with Th22 immune responses researchgate.netnih.gov. The observed downregulation of these Th2 and Th22 markers, alongside other inflammatory markers, correlates with clinical improvements in AD symptoms, underscoring abrocitinib's role in dampening these specific immune dysregulations in the skin researchgate.netnih.gov.

Biomarker CategorySpecific Biomarkers AffectedObserved Effect of AbrocitinibTimeframeNotes
Th2 Immune ResponseCCL17 (TARC)Significantly Decreased12 weeksReduction in skin mRNA expression researchgate.netnih.govpfizer.com.
CCL18Significantly Decreased12 weeksReduction in skin mRNA expression researchgate.netnih.govpfizer.com.
IL-4, IL-13, IL-31InhibitedN/AJAK1-dependent cytokines mdpi.comresearchgate.netdrugbank.comjddonline.comtandfonline.com.
Th22 Immune ResponseS100A8, S100A9, S100A12Significantly Decreased12 weeksReduction in skin mRNA expression researchgate.netnih.gov.
General InflammationMMP-12Significantly Decreased12 weeksReduction in skin mRNA expression researchgate.netnih.govpfizer.com.
Epidermal HyperplasiaKRT16Significantly Decreased12 weeksReduction in skin mRNA expression researchgate.netnih.govpfizer.com.

Impact on Type 17 Inflammatory Markers

While abrocitinib's primary impact in AD is recognized for its modulation of Th2 and Th22 pathways, there is also evidence suggesting an influence on Type 17 (Th17) inflammatory markers. Th17 cells and their associated cytokines, such as IL-17 and IL-22, are implicated in the pathogenesis of various inflammatory skin conditions, contributing to immune dysregulation and barrier abnormalities mdpi.comtandfonline.comcairn.infodovepress.com.

Studies have indicated that abrocitinib treatment can lead to a reduction in the expression of various type 17 inflammatory markers in the skin. This modulation occurs in a dose-dependent manner and has been observed at different time points during treatment, including weeks 2, 4, and 12 cairn.info. Although specific Th17 cytokines or markers most affected were not always detailed, these findings suggest that abrocitinib's broad impact on the JAK-STAT pathway can also dampen Th17-mediated inflammation. This indicates a broader immunomodulatory effect that extends beyond solely Th2 pathways, influencing multiple T helper cell-derived inflammatory cascades.

Compound Names Table:

Abrocitinib

Janus kinase 1 (JAK1)

Janus kinase 2 (JAK2)

Janus kinase 3 (JAK3)

Tyrosine kinase 2 (TYK2)

Interleukin-4 (IL-4)

Interleukin-13 (IL-13)

Interleukin-31 (IL-31)

Interleukin-22 (IL-22)

C-C motif chemokine ligand 17 (CCL17)

C-C motif chemokine ligand 18 (CCL18)

C-C motif chemokine ligand 26 (CCL26)

Matrix metalloproteinase-12 (MMP-12)

Keratin-16 (KRT16)

S100 calcium binding protein A8 (S100A8)

S100 calcium binding protein A9 (S100A9)

S100 calcium binding protein A12 (S100A12)

High-sensitivity C-reactive protein (hsCRP)

Tumor necrosis factor-α (TNF-α)

Interleukin-12 (IL-12)

Interleukin-17A (IL-17A)

Interleukin-33 (IL-33)

Interleukin-25 (IL-25)

Thymic stromal lymphopoietin (TSLP)

Interleukin-6 (IL-6)

Interleukin-1β (IL-1β)

Interleukin-17 (IL-17)

Effects on Serum Inflammatory Markers (e.g., IL-31, TARC, hsCRP)

Treatment with abrocitinib has been associated with a dose-dependent reduction in key serum inflammatory markers implicated in AD pathogenesis. Studies have shown significant decreases in interleukin-31 (IL-31), thymus and activation-regulated chemokine (TARC), and high-sensitivity C-reactive protein (hsCRP) following abrocitinib administration. These reductions were observed as early as two weeks after initiating treatment and persisted throughout the study period.

For instance, in a phase 2b study, patients treated with abrocitinib demonstrated notable reductions in IL-31 levels. The median percentage change (decrease) from baseline for IL-31 concentration at week 12 was -73.3% for patients receiving abrocitinib 200 mg and -35.0% for those receiving abrocitinib 100 mg, compared to a 6.2% increase in the placebo group nih.gov. Abrocitinib treatment also led to a dose-dependent reduction in TARC and hsCRP levels, with these changes being reversible upon treatment discontinuation europa.eupfizermedicalinformation.com.

Table 1: Median Percentage Change in Serum IL-31 Levels at Week 12

Treatment GroupMedian % Change (Decrease) in IL-31
Abrocitinib 200 mg-73.3%
Abrocitinib 100 mg-35.0%
Placebo+6.2%

Influence on Natural Killer (NK) Cell Count and IP-10

Abrocitinib's impact extends to immune cell populations and signaling molecules. Research indicates a dose-related decrease in natural killer (NK) cell counts and a reduction in interferon gamma-induced protein 10 (IP-10) levels in patients treated with abrocitinib europa.eufda.gov. These changes are considered part of the JAK1 signaling modulation exerted by the drug.

Biomarker Research and Pharmacodynamic Studies

Pharmacodynamic studies have been crucial in elucidating abrocitinib's mechanism of action and its effects on disease-specific pathways. These studies have investigated changes in both skin and blood biomarkers.

Analysis of Skin Biopsy Biomarkers (e.g., MMP-12, KRT-16, S100A8/9/12)

Analysis of skin biopsies from patients treated with abrocitinib has revealed significant downregulation of genes associated with inflammation, epidermal hyperplasia, and specific immune responses. Gene expression analysis showed significant decreases from baseline in markers such as matrix metalloproteinase-12 (MMP-12), keratin-16 (KRT-16), and S100 calcium-binding proteins A8, A9, and A12 (S100A8/9/12) with both 100 mg and 200 mg doses of abrocitinib researchgate.netresearchgate.netresearchgate.net. Additionally, chemokines related to T-helper 2 (Th2) and Th22 immune responses, including CCL17 and CCL18, were also significantly reduced researchgate.netresearchgate.netresearchgate.net. Interleukin-33 (IL-33) levels in skin and serum have also been observed to decrease, correlating with clinical improvements amazonaws.com.

Table 2: Key Skin Biomarkers Modulated by Abrocitinib Treatment

Biomarker CategorySpecific BiomarkersObserved Effect of AbrocitinibPrimary Study References
InflammationMMP-12Decreased researchgate.netresearchgate.netresearchgate.netnih.gov
Epidermal HyperplasiaKRT-16Decreased researchgate.netresearchgate.netresearchgate.netnih.gov
Th2 Immune ResponseCCL17, CCL18, CCL26Decreased (CCL17, CCL18) researchgate.netresearchgate.netresearchgate.net
Th22 Immune ResponseS100A8, S100A9, S100A12Decreased researchgate.netresearchgate.netresearchgate.netnih.gov
Other Inflammatory MarkersIL-33Decreased amazonaws.com

Correlation of Biomarker Changes with Clinical Response

Changes observed in various biomarkers have shown a correlation with clinical improvements in patients treated with abrocitinib. For example, decreases in lesional, nonlesional, and serum IL-33 levels were correlated with clinical improvements as measured by the Eczema Area and Severity Index (EASI) amazonaws.com. A multivariate correlation model further enhanced the association between biomarker changes and clinical severity before and after treatment amazonaws.com. Patients who responded well to abrocitinib exhibited more pronounced decreases in Th2-, Th1-, and Treg-related cytokines and chemokines after four weeks of treatment hcplive.com.

Blood Biomarker Normalization in Clinical Practice

In real-world clinical practice, abrocitinib treatment has been associated with a normalization of blood biomarkers. Following treatment, blood eosinophil counts and serum IgE levels were found to be significantly reduced at the 4-week mark hcplive.com. These findings suggest a systemic modulation of inflammatory pathways that contribute to disease activity.

Reversal of Biomarkers Upon Abrocitinib Discontinuation

A key pharmacodynamic characteristic of abrocitinib is the reversibility of its effects upon discontinuation. Studies have shown that four weeks after treatment cessation, all AD-specific biomarkers reverted toward their baseline levels nih.govnih.govresearchgate.net. High-sensitivity C-reactive protein and eosinophil percentage demonstrated the most complete recovery among the assessed biomarkers in patients who had received abrocitinib compared to placebo nih.govresearchgate.net. This rapid reversal of biomarker suppression is consistent with the drug's pharmacologic activity diminishing after treatment withdrawal and indicates that sustained disease control likely requires continuous therapy nih.govnih.govresearchgate.net.

Clinical Trial Program Structure (JADE Program)

The JADE program represents a robust series of clinical trials designed to thoroughly investigate abrocitinib's efficacy and safety. This program included early-phase studies and extensive Phase III trials, along with long-term extension studies, to provide a comprehensive understanding of the treatment.

Abrocitinib's clinical development began with a Phase IIb study (NCT02780167), which evaluated different doses of abrocitinib in adult patients with moderate-to-severe AD. tandfonline.comnih.gov This study served as a foundation for the subsequent Phase III trials.

The Phase III program included several key studies:

JADE MONO-1 and JADE MONO-2 were identically designed, multicenter, double-blind, placebo-controlled, randomized trials evaluating abrocitinib as monotherapy in adolescents and adults with moderate-to-severe AD. dovepress.compfizer.comnih.govnih.govnih.govnih.govpfizerpro.com These trials assessed the efficacy of abrocitinib at 100 mg and 200 mg once daily over 12 weeks. nih.govdovepress.compfizer.comnih.govnih.gov

JADE COMPARE was a Phase III, double-blind, placebo-controlled trial that evaluated abrocitinib in combination with topical therapy in adult patients with moderate-to-severe AD. nih.govnih.govnih.govnih.govspringermedizin.demdpi.comkarger.com

JADE TEEN was a Phase III study specifically designed to assess abrocitinib in combination with topical therapy in adolescent patients (aged 12–17 years) with moderate-to-severe AD. nih.govnih.govpfizerpro.commdpi.comkarger.comdovepress.com

JADE DARE was a Phase III, active-controlled trial comparing abrocitinib with dupilumab in adults with moderate-to-severe AD, evaluating efficacy over 26 weeks. nih.govmdpi.compfizer.com

JADE REGIMEN was a Phase III, randomized withdrawal trial that included an initial 12-week open-label induction period with abrocitinib 200 mg, followed by a randomized withdrawal phase to assess maintenance of response or recapture of response after flares. dovepress.comnih.govspringermedizin.demdpi.comtandfonline.com

To assess the long-term efficacy and safety of abrocitinib, the JADE EXTEND study (NCT03422822) was implemented. This ongoing Phase III, multicenter, long-term extension study enrolled patients who had completed qualifying parent studies within the JADE program. nih.govpfizerpro.comnih.govpfizerpro.comtouchimmunology.com Patients who had received abrocitinib in the parent studies generally continued on their assigned dose, while placebo recipients were randomized to abrocitinib doses. pfizerpro.com This study allowed for the evaluation of sustained treatment effects over extended periods, up to 96 weeks in some analyses. nih.govtouchimmunology.com

The JADE program trials primarily enrolled patients with moderate-to-severe atopic dermatitis. The study populations included both adults and adolescents. Specifically, trials like JADE MONO-1 and JADE COMPARE included adults, while JADE TEEN focused exclusively on adolescents aged 12 to 17 years. nih.govnih.govpfizerpro.commdpi.comkarger.comdovepress.com JADE MONO-2 and JADE REGIMEN included patients aged 12 years and older. dovepress.compfizer.comtandfonline.comnih.gov Subgroup analyses have also been conducted, including older adults (aged ≥ 51 years), showing comparable efficacy to younger age groups. springermedizin.de

The JADE program strategically employed different trial designs to evaluate abrocitinib under various treatment conditions. Studies such as JADE MONO-1 and JADE MONO-2 assessed abrocitinib as monotherapy. tandfonline.comdovepress.compfizer.comnih.govnih.govnih.govnih.govpfizerpro.comspringermedizin.demdpi.comkarger.comnih.gov In contrast, JADE COMPARE and JADE TEEN evaluated abrocitinib in combination with background topical therapies, reflecting common clinical practice. nih.govnih.govpfizerpro.comspringermedizin.demdpi.comkarger.comdovepress.com JADE DARE provided a direct comparison against another established systemic therapy, dupilumab. nih.govmdpi.compfizer.com JADE REGIMEN explored the maintenance and recapture of response in patients who initially responded to abrocitinib. dovepress.comnih.govspringermedizin.demdpi.comtandfonline.com

Study Populations (Adults, Adolescents, Specific Subgroups)

Efficacy Assessments and Outcomes

The efficacy of abrocitinib was primarily assessed using validated endpoints that measure skin clearance and symptom improvement.

Table 1: Investigator's Global Assessment (IGA) 0/1 Response Rates at Week 12 in Key Monotherapy Studies

StudyTreatment GroupIGA 0/1 Response Rate (%)Citation(s)
JADE MONO-1Abrocitinib 200 mg43.8 nih.govdovepress.com
JADE MONO-1Abrocitinib 100 mg23.7 nih.govdovepress.com
JADE MONO-1Placebo7.9 nih.govdovepress.com
JADE MONO-2Abrocitinib 200 mg38.1 pfizer.comspringermedizin.de
JADE MONO-2Abrocitinib 100 mg28.4 pfizer.comspringermedizin.de
JADE MONO-2Placebo9.1 pfizer.comspringermedizin.de
Pooled MonotherapyAbrocitinib 100 mg40.8 springermedizin.de
Pooled MonotherapyPlacebo10.0 springermedizin.de

In the JADE MONO-1 and MONO-2 trials, significantly higher proportions of patients treated with abrocitinib (both 100 mg and 200 mg) achieved an IGA 0/1 response at week 12 compared to placebo. tandfonline.comnih.govdovepress.compfizer.com For instance, in JADE MONO-1, 43.8% of patients on abrocitinib 200 mg and 23.7% on 100 mg achieved IGA 0/1, compared to 7.9% on placebo. dovepress.com Similar results were observed in JADE MONO-2. pfizer.com

In the JADE REGIMEN trial, after a 12-week induction period with abrocitinib 200 mg, 64.7% of patients achieved IGA 0/1 response and EASI-75. mdpi.com In the subsequent 40-week maintenance phase, patients continuing on abrocitinib 100 mg or 200 mg showed significantly higher IGA 0/1 response rates (42.3% for both doses) compared to placebo (10.6%). springermedizin.de

Long-term data from JADE EXTEND indicated sustained efficacy. At week 48, approximately 29.1% of patients treated with abrocitinib 100 mg achieved IGA 0/1 response. springermedizin.de In patients switching from dupilumab to abrocitinib 100 mg in JADE EXTEND, IGA 0/1 response rates at week 12 were 76.9% for prior dupilumab responders and 35.2% for prior dupilumab non-responders. springermedizin.demdpi.com

Table 2: Investigator's Global Assessment (IGA) 0/1 Response Rates in Other Trial Designs

StudyTreatment GroupTimepointIGA 0/1 Response Rate (%)Citation(s)
JADE REGIMENAbrocitinib 200 mg (Maintenance)Week 4042.3 springermedizin.de
JADE REGIMENAbrocitinib 100 mg (Maintenance)Week 4042.3 springermedizin.de
JADE REGIMENPlacebo (Maintenance)Week 4010.6 springermedizin.de
JADE COMPAREAbrocitinib 100 mg + TopicalWeek 1236.5 springermedizin.de
JADE EXTENDAbrocitinib 100 mg (vs. prior Dupilumab responders)Week 1276.9 springermedizin.demdpi.com
JADE EXTENDAbrocitinib 100 mg (vs. prior Dupilumab non-responders)Week 1235.2 springermedizin.demdpi.com
JADE EXTENDAbrocitinib 100 mgWeek 4829.1 springermedizin.de

The JADE program demonstrated that abrocitinib consistently achieved significant improvements in skin clearance, as measured by the IGA 0/1 endpoint, across various study designs and patient populations, including both adults and adolescents.

Compound List:

Abrocitinib

Dupilumab

Ciclosporin A

Tralokinumab

Upadacitinib (B560087)

Baricitinib

Eczema Area and Severity Index (EASI) Improvement (EASI-50, EASI-75, EASI-90, EASI-100)

Abrocitinib has consistently demonstrated significant improvements in skin clearance, as measured by the Eczema Area and Severity Index (EASI). In pooled analyses of monotherapy studies (JADE MONO-1 and JADE MONO-2), at week 12, a substantially higher proportion of patients receiving abrocitinib achieved EASI-75 (≥ 75% improvement from baseline) compared to placebo. Specifically, EASI-75 response rates were 62.3% for abrocitinib 200 mg and 41.9% for abrocitinib 100 mg, versus 12.2% for placebo nih.gov. Similarly, EASI-90 (≥ 90% improvement) response rates were 22.3% for abrocitinib 200 mg and 20.0% for abrocitinib 100 mg, compared to 6.3% for placebo nih.gov.

In the JADE COMPARE study, which included patients on background topical therapy, EASI-75 response rates at week 16 were reported as 71% for abrocitinib 200 mg and 63% for abrocitinib 100 mg, significantly higher than the 27% observed with placebo dovepress.com. EASI-90 response rates in the same study were 46% for abrocitinib 200 mg and 36% for abrocitinib 100 mg, compared to 11% for placebo dovepress.com. In adolescent patients in the JADE TEEN trial, EASI-75 response at week 12 was achieved by 72.0% of patients on abrocitinib 200 mg and 68.5% on abrocitinib 100 mg nih.gov. Long-term data from the JADE EXTEND study showed that at week 48, EASI-75 response was maintained by 49.5% of patients on abrocitinib 100 mg, with EASI-90 achieved by 29.2% springermedizin.de. Real-world data also support these findings, with one study reporting EASI-75 in 48% of patients after 8 weeks and 88% after 16 weeks of abrocitinib treatment mdpi.com.

Table 1: EASI Response Rates at Week 12/16

EndpointAbrocitinib 200 mgAbrocitinib 100 mgDupilumabPlaceboStudy/TimepointCitation
EASI-7562.3%41.9%N/A12.2%JADE MONO (pooled), Week 12 nih.gov
EASI-7571%63%N/A27%JADE COMPARE, Week 16 dovepress.com
EASI-7572.0%68.5%N/AN/AJADE TEEN, Week 12 nih.gov
EASI-7549.5%N/AN/AN/AJADE EXTEND, Week 48 springermedizin.de
EASI-9022.3%20.0%N/A6.3%JADE MONO (pooled), Week 12 nih.gov
EASI-9046%36%N/A11%JADE COMPARE, Week 16 dovepress.com
EASI-9029.2%N/AN/AN/AJADE EXTEND, Week 48 springermedizin.de

Pruritus Numerical Rating Scale (NRS) Improvement

Abrocitinib has demonstrated a rapid onset of action in alleviating pruritus, a key symptom of AD. Improvements in the Peak Pruritus Numerical Rating Scale (PP-NRS), particularly achieving a ≥ 4-point improvement (PP-NRS4), were observed as early as week 2 in clinical trials dovepress.comspringermedizin.depfizer.comnih.gov. In some analyses, significant treatment differences in PP-NRS4 between abrocitinib and placebo were noted as early as Day 1 va.gov.

In pooled data from monotherapy trials involving patients with itch-dominant AD, at week 2, PP-NRS4 was achieved by 35% of patients on abrocitinib 100 mg and 57% on abrocitinib 200 mg, compared to 7% on placebo researchgate.net. In the JADE COMPARE study, the difference in PP-NRS4 response rates between abrocitinib and placebo at week 2 was 17.9% in adults springermedizin.de. Abrocitinib has also shown superiority over placebo in achieving itch relief at early time points dermsquared.com.

Table 2: PP-NRS4 Response Rates

EndpointAbrocitinib 200 mgAbrocitinib 100 mgPlaceboStudy/TimepointCitation
PP-NRS457%35%7%JADE MONO (itch-dominant), Week 2 researchgate.net
PP-NRS4 (Difference vs Placebo)19.2%18.0%N/AJADE MONO, Week 2 springermedizin.de
PP-NRS4 (Difference vs Placebo)N/A17.9% (adults)N/AJADE COMPARE, Week 2 springermedizin.de

Impact on Dermatology Life Quality Index (DLQI)

Abrocitinib has shown a positive impact on the quality of life for patients with moderate-to-severe AD, as measured by the Dermatology Life Quality Index (DLQI). In pooled monotherapy studies at week 12, 25.1% of patients treated with abrocitinib 100 mg achieved a DLQI score of 0-1 (indicating no effect of AD on QoL), compared to 14.9% in the placebo group springermedizin.de. In the JADE COMPARE study, 74.7% of patients receiving abrocitinib 100 mg achieved a clinically meaningful improvement in DLQI (a ≥ 4-point improvement) by week 12, compared to 56.5% of placebo patients springermedizin.de. Furthermore, 21.9% of abrocitinib 100 mg patients achieved a DLQI score of 0-1 at week 12, versus 8.6% of placebo patients springermedizin.de.

Table 3: DLQI Improvement

EndpointAbrocitinib 200 mgAbrocitinib 100 mgPlaceboStudy/TimepointCitation
DLQI 0-1N/A25.1%14.9%JADE MONO (pooled), Week 12 springermedizin.de
DLQI ≥ 4-point improvementN/A74.7%56.5%JADE COMPARE, Week 12 springermedizin.de
DLQI 0-1N/A21.9%8.6%JADE COMPARE, Week 12 springermedizin.de

Rate of Response and Onset of Action

Abrocitinib has demonstrated a rapid onset of action in improving both skin symptoms and itch. Significant improvements in disease severity and itch were observed as early as week 2 in key phase 3 trials dovepress.comspringermedizin.depfizer.comnih.gov. Specifically, improvements in the Peak Pruritus Numerical Rating Scale (PP-NRS) were noted from week 2 onwards pfizer.com, with some studies indicating itch relief as early as Day 1 of treatment nih.govva.gov. This rapid onset suggests that abrocitinib can quickly address the most bothersome symptoms of AD.

Durability of Response Following Treatment Discontinuation

Data from a phase 2b trial explored the durability of abrocitinib's effects after treatment discontinuation. Among patients who responded to abrocitinib at week 12, a proportion maintained their EASI-50 and EASI-75 responses at week 16, with higher maintenance rates observed for the 200 mg dose compared to the 100 mg dose nih.govresearchgate.net. For instance, 77.4% of week 12 responders on abrocitinib 200 mg maintained EASI-50 at week 16, compared to 51.9% on abrocitinib 100 mg nih.govresearchgate.net. However, the study also indicated that discontinuation of abrocitinib led to a rapid reversal of disease control, with AD biomarkers reverting towards baseline levels nih.govresearchgate.net. These findings suggest that continuous treatment is likely necessary for sustained long-term outcomes nih.gov.

Comparative Effectiveness Research

Abrocitinib Versus Dupilumab

Head-to-head comparisons and meta-analyses have been conducted to evaluate the relative efficacy of abrocitinib and dupilumab in treating moderate-to-severe AD.

In the JADE DARE phase 3 trial, abrocitinib 200 mg demonstrated statistical superiority over dupilumab 300 mg in several efficacy measures, including EASI-90 and Investigator's Global Assessment (IGA) responses at 20 weeks, although differences were not statistically significant at 26 weeks canjhealthtechnol.capfizer.com. The JADE COMPARE study indicated that abrocitinib 200 mg provided numerically greater improvements in patient-reported outcomes (PROs) compared to dupilumab nih.gov. Specifically, abrocitinib showed more rapid and greater improvements in itch relief (PP-NRS4) and DLQI scores at early time points (week 2) compared to dupilumab dermsquared.com. At week 16, abrocitinib 200 mg demonstrated a greater reduction in anxiety and comparable DLQI improvements to dupilumab nih.govdovepress.com.

Table 4: Comparative Efficacy (Abrocitinib vs. Dupilumab)

EndpointAbrocitinib 200 mgDupilumab 300 mgComparison FindingStudy/TimepointCitation
EASI-90SuperiorN/ASuperior at 20 wks, comparable at 26 wksJADE DARE canjhealthtechnol.capfizer.com
PP-NRS4GreaterN/AGreater at 2 wksJADE COMPARE dermsquared.com
DLQI 0-1Numerically GreaterN/AGreater at 2 wksJADE COMPARE dermsquared.com
Anxiety ReductionGreaterN/AGreaterRetrospective Study nih.govdovepress.com
DLQI ImprovementComparableN/AComparableRetrospective Study nih.govdovepress.com

Abrocitinib Versus Other JAK Inhibitors (Baricitinib, Upadacitinib)

Comparative analyses, including network meta-analyses and indirect comparisons, have sought to delineate the relative efficacy of Abrocitinib against other oral JAK inhibitors like Baricitinib and Upadacitinib. These studies generally indicate that Abrocitinib, particularly at higher doses, demonstrates strong efficacy. For instance, one network meta-analysis revealed that Abrocitinib 200 mg was superior to Abrocitinib 100 mg and all evaluated doses of Baricitinib (1 mg, 2 mg, and 4 mg) in terms of clinical efficacy for moderate-to-severe AD nih.govnih.gov. Upadacitinib, at its higher dose of 30 mg, was found to be superior to all regimens, including Abrocitinib, for Investigator Global Assessment (IGA) and Eczema Area and Severity Index (EASI) response nih.govnih.gov. Indirect comparisons suggest that Abrocitinib and Upadacitinib may offer comparable efficacy to Dupilumab, with some analyses indicating slightly better EASI scores for Abrocitinib 200 mg and Upadacitinib 30 mg compared to Dupilumab medicaljournalssweden.se. Specifically, Abrocitinib 200 mg outperformed Dupilumab on four standard outcome measures, while Upadacitinib 30 mg performed better on three of the four metrics medpagetoday.com.

Table 1: Comparative Efficacy of Abrocitinib vs. Other JAK Inhibitors (NMA/Indirect Comparisons)

ComparisonOutcome MeasureAbrocitinib Result (Dose)Comparator Result (Dose)Reference
Abrocitinib vs. BaricitinibClinical EfficacySuperior (200 mg)Inferior (1-4 mg) nih.govnih.gov
Abrocitinib vs. UpadacitinibIGA/EASI ResponseBetter (200 mg)Superior (15 mg) nih.govnih.gov
Abrocitinib vs. DupilumabEASI ScoresSlightly better (200 mg)Baseline medicaljournalssweden.se
Abrocitinib vs. DupilumabOutcome MeasuresOutperformedBaseline medpagetoday.com
Abrocitinib vs. Upadacitinib (Indirect)Efficacy OutcomesComparableComparable by.gov.sg

Network Meta-Analyses and Indirect Comparisons

Network meta-analyses (NMAs) and indirect comparisons (ICs) are crucial for evaluating treatments when head-to-head trials are limited. Several NMAs have been conducted to compare Abrocitinib, Baricitinib, and Upadacitinib for moderate-to-severe AD nih.govnih.govmedicaljournalssweden.semedpagetoday.com. These analyses consistently show that JAK inhibitors, including Abrocitinib, are superior to placebo across various efficacy endpoints by.gov.sg. Specifically, NMAs indicate that Upadacitinib 30 mg often demonstrates the highest efficacy, followed closely by Abrocitinib 200 mg, in improving IGA and EASI scores nih.govnih.gov. Indirect comparisons using the Bucher method have generally not found statistically significant differences between Abrocitinib, Baricitinib, and Upadacitinib, with the exception of some comparisons favoring Upadacitinib over Baricitinib ilaphar.orgilaphar.org. Abrocitinib, Upadacitinib, and Dupilumab have been identified as potentially more effective than Baricitinib based on indirect evidence by.gov.sg.

Real-World Evidence Studies

Real-world evidence (RWE) provides valuable insights into the effectiveness of Abrocitinib in routine clinical practice, complementing data from controlled clinical trials.

Effectiveness and Safety in Routine Clinical Practice

Real-world studies indicate that Abrocitinib is an effective treatment for patients with moderate-to-severe atopic dermatitis medicaljournalssweden.senih.govhcplive.comrug.nlnih.govresearchgate.net. These studies often show effectiveness rates comparable to or even exceeding those observed in phase 3 clinical trials dermatologytimes.commdpi.comtandfonline.com. For example, in one real-world study, by week 28, Eczema Area and Severity Index (EASI) response rates of 50%, 75%, and 90% were achieved by 81.8%, 57.6%, and 18.2% of patients, respectively, with a significant reduction in pruritus nih.govresearchgate.net. Another study reported that at week 16, 49.4% of patients achieved EASI 90 and 61.2% achieved an IGA score of 0 or 1 tandfonline.com. In a 52-week analysis, 100% of patients achieved EASI 75, 91.7% achieved EASI 90, and 75% achieved EASI 100 dermatologytimes.com. Furthermore, median EASI scores decreased significantly from baseline in real-world cohorts, and pruritus severity scores also showed substantial reductions nih.govresearchgate.net.

Table 2: Real-World Effectiveness of Abrocitinib in Atopic Dermatitis

Study / RegistryTimepointEASI-75 (%)EASI-90 (%)IGA 0/1 (%)PP-NRS Improvement (%)Reference
BioDay RegistryWeek 2857.618.2N/A≤ 4 by 62.9% nih.govresearchgate.net
Multicenter Retrospective Study (Italy)Week 1649.449.461.270.6% (≥ 4 points) tandfonline.com
IRCCS Humanitas Research Hospital (Italy)Week 5210091.710083.3% (≥ 4 points) dermatologytimes.commdpi.com
Prospective Observational Single-Centre StudyLast Review (Median 25 weeks)N/AN/AN/AFrom 7.0 to 3.0 (NRS) nih.govresearchgate.net

Patient-Reported Outcomes in Real-World Settings

Table 3: Patient-Reported Outcomes in Real-World Studies

StudyOutcome MeasureBaseline Value (Mean/Median)Follow-up Value (Mean/Median)Improvement NotedReference
Real-World Insights (Canada)PP-NRS83 (at week 4)Reduced pruritus, improved sleep and quality of life skintherapyletter.comskintherapyletter.com
Spanish Real-World StudyDLQI15.01N/ASubstantial improvement in quality of life hcplive.com
Multicenter Retrospective Study (Italy)PP-NRS~7.5~2-3 (at week 16)≥ 4-point reduction in 70.6% tandfonline.com
IRCCS Humanitas Research Hospital (Italy)PP-NRS7.24 (SD 1.96)N/A83.3% achieved ≥ 4-point reduction at week 52 mdpi.com

Subgroup Analyses in Real-World Data (e.g., prior dupilumab use)

Real-world data have also explored Abrocitinib's effectiveness in specific patient subgroups, including those who have previously used other advanced therapies. Studies indicate that Abrocitinib is effective in patients with a history of inadequate response to Dupilumab or Upadacitinib medicaljournalssweden.senih.govrug.nlresearchgate.net. The effectiveness of Abrocitinib has been observed to be similar whether patients were previously treated with Dupilumab or were Dupilumab-naïve medicaljournalssweden.senih.govresearchgate.net. However, one study noted that patients naive to Dupilumab showed statistically significantly better rates of EASI 90 (60% vs. 37.5%) and itch reduction (80% vs. 60%) compared to those who had previously failed Dupilumab treatment tandfonline.com. A case report also described a patient who experienced a loss of efficacy with Upadacitinib and regained significant improvement after switching to Abrocitinib cairn.info.

Table 4: Effectiveness of Abrocitinib in Patients with Prior Dupilumab Use

StudySubgroupEfficacy MeasureResultReference
BioDay RegistryPrior Dupilumab/UpadacitinibOverall EfficacyEffective medicaljournalssweden.senih.govresearchgate.net
BioDay RegistryDupilumab Non-respondersEfficacyNot significantly different from dupilumab-naïve/responders medicaljournalssweden.senih.govresearchgate.net
Multicenter Retrospective Study (Italy)Prior Dupilumab FailureEASI 9037.5% tandfonline.com
Multicenter Retrospective Study (Italy)Dupilumab NaïveEASI 9060% (statistically significantly better than prior failure group) tandfonline.com
Case ReportPrior Upadacitinib (loss of efficacy)EfficacyRegained improvement after switching to Abrocitinib cairn.info

Studies in Specific Conditions (e.g., Hand Eczema)

Abrocitinib has also shown promise in managing specific manifestations of atopic dermatitis, such as hand eczema. Studies have reported that hand eczema can improve in patients treated with Abrocitinib for their atopic dermatitis medicaljournalssweden.senih.govrug.nlresearchgate.net. In one study, the mean Hand Eczema Severity Index (HECSI) score decreased significantly from baseline to week 28 medicaljournalssweden.senih.govresearchgate.net. Another study involving Chinese patients with difficult-to-treat hand eczema reported that six patients achieved HECSI-75 by week 4, and all patients reached HECSI-90 by week 16 nih.gov. This suggests Abrocitinib may be a beneficial option for patients experiencing hand eczema as part of their AD.

Table 5: Effectiveness of Abrocitinib in Hand Eczema

StudyConditionTimepointOutcome MeasureResultReference
BioDay RegistryHand Eczema (AD)Week 28HECSISignificant decrease from baseline medicaljournalssweden.senih.govresearchgate.net
Chinese StudyHand EczemaWeek 4HECSI-75Achieved by 6/6 patients nih.gov
Chinese StudyHand EczemaWeek 16HECSI-90Achieved by all patients (100%) nih.gov

Abrocitinib As a Selective Jak1 Inhibitor

Mechanism of JAK1 Inhibition by Abrocitinib: ATP Binding Site Blockade

The primary mechanism of action for Abrocitinib involves the reversible and competitive inhibition of Janus kinase 1 (JAK1). nih.govscholarsinmedicine.com This inhibition is achieved by blocking the adenosine triphosphate (ATP) binding site on the kinase. skinallergyjournal.compharmacytimes.com The JAK-STAT signaling cascade is initiated when cytokines bind to their specific receptors on the cell surface, leading to the activation of associated JAKs. patsnap.com These activated JAKs then phosphorylate each other and the receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. skinallergyjournal.commdpi.com By occupying the ATP binding pocket, Abrocitinib prevents the kinase from transferring a phosphate (B84403) group, a crucial step for its activation and subsequent downstream signaling. nih.govscholarsinmedicine.com This action effectively halts the phosphorylation and activation of STAT proteins, thereby disrupting the entire signaling cascade that is pivotal for the transcription of genes involved in inflammation and immune responses. patsnap.com

Selectivity Profile of Abrocitinib for JAK1 over JAK2, JAK3, and TYK2

Abrocitinib is characterized as a selective JAK1 inhibitor. nih.govpatsnap.com Its molecular structure is designed to have a higher affinity for the ATP binding site of JAK1 compared to the other members of the Janus kinase family: JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). drugbank.combiorxiv.org This selectivity is a key feature, as different JAK enzymes are involved in distinct signaling pathways. drugbank.com

Biochemical assays conducted in cell-free environments have quantified this selectivity. Abrocitinib demonstrates a 28-fold greater selectivity for JAK1 over JAK2, a more than 340-fold selectivity over JAK3, and a 43-fold selectivity over TYK2. drugbank.comnih.govscholarsinmedicine.comskinallergyjournal.compharmacytimes.com In cellular assays, Abrocitinib preferentially inhibits cytokine-induced STAT phosphorylation that involves JAK1, while having less effect on signaling pathways that rely on JAK2/JAK2 or JAK2/TYK2 pairs. drugbank.com This targeted approach is intended to maximize therapeutic effects while potentially minimizing off-target effects that could arise from the inhibition of other JAK isoforms. skinallergyjournal.com

Table 1: In Vitro Inhibitory Potency and Selectivity of Abrocitinib This table shows the half-maximal inhibitory concentration (IC50) values, which indicate the concentration of Abrocitinib needed to inhibit 50% of the enzyme's activity. A lower IC50 value signifies greater potency. The selectivity fold is calculated relative to JAK1.

JAK EnzymeIC50 (nM)Selectivity vs. JAK1 (fold)
JAK1 291
JAK2 80328
JAK3 >10,000>340
TYK2 125043

Data sourced from biochemical assays. nih.govoup.com

Impact on STAT Protein Phosphorylation and Gene Transcription

The inhibition of JAK1 by Abrocitinib has direct and critical consequences on the downstream components of the JAK-STAT pathway. patsnap.com Once a cytokine binds to its receptor, the associated JAKs become active and phosphorylate specific tyrosine residues on the receptor's intracellular domain. mdpi.com These phosphorylated sites serve as recruitment points for STAT proteins. skinallergyjournal.com

Upon docking to the receptor, STATs are themselves phosphorylated by the active JAKs. mdpi.comnih.gov This phosphorylation is a pivotal event, causing the STAT proteins to detach from the receptor, form homo- or heterodimers, and translocate from the cytoplasm into the cell nucleus. drugbank.compatsnap.com Inside the nucleus, these STAT dimers act as transcription factors, binding to specific DNA sequences to regulate the expression of target genes. mdpi.comnih.gov Many of these genes code for pro-inflammatory cytokines, chemokines, and other mediators integral to the inflammatory response. drugbank.com

By blocking JAK1, Abrocitinib prevents the initial phosphorylation and activation of STAT proteins. nih.govpatsnap.com This interruption ensures that STATs cannot dimerize and move into the nucleus. patsnap.com Consequently, the transcription of numerous cytokine-responsive genes is suppressed, leading to a reduction in the inflammatory and immune responses characteristic of various immunological diseases. patsnap.comportico.org

Specific Research Areas and Considerations

Long-Term Efficacy and Response Maintenance

Sustained Clinical Response Over Extended Treatment Periods

Studies investigating the long-term efficacy of abrocitinib demonstrate that its positive effects on skin clearance and itch reduction are sustained over extended treatment periods, often up to 96 weeks or approximately two years. Post hoc analyses of clinical trials, such as the JADE EXTEND study, have shown that a substantial proportion of patients maintain significant improvements in Eczema Area and Severity Index (EASI) scores, Investigator's Global Assessment (IGA) scores, and Peak Pruritus Numerical Rating Scale (PP-NRS) scores when treated continuously with abrocitinib. For instance, at week 96, EASI-75 response rates were reported to be around 73% to 89% for different abrocitinib doses in adult patients, with similar sustained benefits observed in adolescents mdedge.comoup.comamazonaws.comnih.gov. These findings suggest that abrocitinib offers durable disease control for many patients with moderate-to-severe AD.

Table 1: Sustained Efficacy of Abrocitinib (Week 96 Data)

Efficacy MeasureAbrocitinib 100 mgAbrocitinib 200 mg
EASI-75 Response~73% - 86%~85% - 89%
EASI-90 Response~45% - 58%~58% - 73%
IGA 0/1 Response~44% - 51%~55% - 58%
PP-NRS Improvement~54% - 79%~66% - 80%

Note: Data represents approximate ranges from various studies and may vary based on specific trial populations and endpoints.

Research also indicates that the discontinuation of abrocitinib can lead to a reversal of disease control, with biomarkers reverting towards baseline levels, reinforcing the benefit of continuous therapy for long-term outcomes nih.gov.

Stratified Efficacy by Age and Other Demographic Factors

Abrocitinib has demonstrated consistent efficacy across various age groups, including adolescents and older adults. Post hoc analyses of clinical trials have stratified efficacy data by age, revealing that both younger and older adult populations benefit from abrocitinib treatment. In adults over 50 years of age, sustained improvements in skin clearance and itch were observed, with response rates for EASI-75 reaching up to 89% and EASI-90 up to 73% with the 200 mg dose at week 96, comparable to younger adult cohorts mdedge.commedscape.com.

Treatment effects have also been found to be consistent across different racial and ethnic groups, although with some variations. While abrocitinib showed efficacy across White, Asian, and Black patient populations, dose-response effects were more prominent in White patients, with similar effects observed between the two doses in Black patients. Adverse events were also noted to be more common in White and Black patients compared to Asian patients nih.govwhiterose.ac.uk. Further research with increased representation of diverse populations is ongoing to fully elucidate potential variations in response nih.gov.

Table 2: Abrocitinib Efficacy by Age Group (Week 96 Data)

Age GroupEfficacy MeasureAbrocitinib 100 mgAbrocitinib 200 mg
18-50 yearsEASI-75 Response~73%~85%
EASI-90 Response~45%~58%
IGA 0/1 Response~44%~55%
Over 50 yearsEASI-75 Response~86%~89%
EASI-90 Response~58%~73%
IGA 0/1 Response~51%~58%

Note: Data represents approximate ranges from specific analyses and may vary.

Considerations for Patient Populations

Adolescent Patient Research

Clinical trials have specifically evaluated the efficacy of abrocitinib in adolescent patients (aged 12-17 years) with moderate-to-severe atopic dermatitis. Studies such as JADE TEEN and analyses of pooled data from JADE MONO-1 and MONO-2 have demonstrated significant improvements in skin clearance and itch in this age group. At week 12, EASI-75 response rates in adolescents ranged from approximately 68.5% to 72.0% with abrocitinib, significantly higher than placebo nih.govoup.com. Real-world studies in China have also confirmed the effectiveness of abrocitinib in children and adolescents, showing similar efficacy trends across different age strata within this population nih.govresearchgate.net. The efficacy observed in adolescents is generally comparable to that seen in adult populations oup.comnih.govspringermedizin.de.

Table 3: Abrocitinib Efficacy in Adolescents (Week 12 Data)

Efficacy MeasureAbrocitinib 100 mgAbrocitinib 200 mgPlacebo
EASI-75 Response~68.5% - 72.0%~72.0%~41.5%
IGA 0/1 Response~41.6%~46.2%~24.5%
PP-NRS4 Response~52.6%~55.4%~29.8%

Note: Data is based on specific trial results and may vary.

Studies in Patients with Prior Systemic Treatment Exposure

Research has investigated the efficacy of abrocitinib in patients who have previously been treated with other systemic therapies, including biologics like dupilumab, or conventional systemic immunosuppressants. Pooled analyses from trials such as JADE MONO-1 and JADE MONO-2 indicate that abrocitinib is effective in this patient population. At week 12, patients with prior systemic treatment exposure who received abrocitinib achieved higher response rates for IGA 0/1, EASI-75, and composite EASI 50/DLQI responses compared to placebo oup.comoup.comsoton.ac.uk. Some patients who had an unsatisfactory response to prior treatments, such as ciclosporin or dupilumab, demonstrated disease improvement with abrocitinib, with the 200 mg dose often showing greater efficacy oup.com. Studies also suggest that prior use of systemic agents did not negatively impact the efficacy or safety of abrocitinib soton.ac.uk. Furthermore, analyses of factors associated with sustained response indicated that patients without prior systemic agent exposure were more likely to maintain a response without flare dermsquared.com.

Table 4: Abrocitinib Efficacy at Week 12 in Patients with Prior Systemic Treatment Exposure

Efficacy MeasureAbrocitinib 100 mgAbrocitinib 200 mgPlacebo
IGA 0/1 Response~17.9%~37.5%~2.4%
EASI-75 Response~32.1%~59.2%~9.5%
EASI 50/DLQI Composite~47.3%~72.6%~9.1%

Note: Data is based on pooled analysis of specific trials.

Research in Specific Geographic or Ethnic Cohorts

Table 5: Abrocitinib Efficacy in Chinese Patients (Week 12 Data)

Efficacy MeasureAbrocitinib 100 mgAbrocitinib 200 mg
EASI-75 Response~56.7% (monotherapy)~74.6% (monotherapy)
EASI-75 Response~88.9% (real-world)-
IGA 0/1 Response~40.8% (monotherapy)~50.8% (monotherapy)

Note: Data is derived from various studies, including monotherapy trials and real-world observations.

Compound Name List:

Abrocitinib

Dupilumab

Ciclosporin

Methotrexate

Azathioprine

Mycophenolate

Future Directions and Research Gaps

Need for Large-Scale, Randomized Controlled Trials in Broader Dermatological Conditions

Table 1: Reported Efficacy of Abrocitinib in Other Dermatological Conditions

ConditionReported OutcomesLevel of EvidenceReferences
VitiligoSignificant repigmentation observed.Case reports, series skinallergyjournal.comnih.gov
Hand EczemaHigh rates of lesion clearance reported.Case reports, series skinallergyjournal.comnih.gov
Chronic PruritusFavorable outcomes reported.Case reports, series skinallergyjournal.comnih.gov
Prurigo NodularisFavorable outcomes reported.Case reports, series skinallergyjournal.comnih.gov
Alopecia AreataSuccessful treatment noted, with a long median time to complete resolution (approx. 10 months).Case reports, series skinallergyjournal.comnih.gov
PsoriasisParadoxical new-onset psoriasis reported in one case, suggesting potential immune phenotypic switching.Case report dermatologytimes.com
Lichen SclerosusReported use with positive outcomes.Case reports, series nih.gov
Pityriasis Rubra PilarisReported use with positive outcomes.Case reports, series nih.gov
Erythematotelangiectatic RosaceaReported use with positive outcomes.Case reports, series nih.gov
Steroid-Induced RosaceaReported use with positive outcomes.Case reports, series nih.gov

Further Research on Long-Term Safety Profile

While phase 3 trials have provided valuable insights into the safety of abrocitinib over 12-16 week periods, the long-term safety profile requires continued and more extensive investigation nih.govtandfonline.comresearchgate.net. Studies with longer follow-up durations are essential to fully characterize any potential cumulative effects or delayed adverse events. Integrated analyses have begun to explore safety across different age groups, noting numerically higher rates of certain adverse events in older patients (≥65 years) and lower rates in adolescents nih.gov. However, the long-term experiences in real-world clinical practice are still being established mdpi.com. Future research should focus on comprehensive, longitudinal safety assessments to support the sustained use of abrocitinib in managing chronic dermatological conditions.

Exploration of Abrocitinib in Other Inflammatory Dermatoses

Beyond atopic dermatitis, abrocitinib is gaining attention for its potential in treating various other inflammatory dermatoses skinallergyjournal.comresearchgate.net. Conditions such as vitiligo, hand eczema, prurigo nodularis, lichen sclerosus, and chronic pruritus have shown promising responses in early investigations skinallergyjournal.comnih.gov. The JAK-STAT pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory skin diseases, making abrocitinib a potential therapeutic candidate for a range of conditions skinallergyjournal.com. However, the evidence base for these off-label uses is largely derived from case reports and small observational studies. Therefore, systematic exploration through well-designed clinical trials is needed to validate these initial findings and determine optimal dosing and efficacy in these diverse dermatological contexts nih.gov.

Studies on Abrocitinib in Non-Responders and Specific Atopic Dermatitis Subtypes

Abrocitinib has demonstrated effectiveness in patients who have not responded adequately to other systemic therapies, including dupilumab and upadacitinib (B560087) dovepress.commedicaljournalssweden.sehcplive.com. Studies indicate that patients previously treated with dupilumab who did not respond or who relapsed may still achieve significant improvements with abrocitinib nih.govresearchgate.net. Furthermore, real-world data suggest that the effectiveness of abrocitinib is comparable between dupilumab non-responders and naïve patients, and between upadacitinib non-responders and naïve patients medicaljournalssweden.seresearchgate.net.

Table 2: Efficacy of Abrocitinib in Patients with Prior Treatment Experience

Patient GroupEfficacy MetricWeek 12/16 Response RateReferences
Prior Dupilumab Non-responders (Abrocitinib 200mg)EASI-7580.0% nih.gov
Prior Dupilumab Non-responders (Abrocitinib 100mg)EASI-7567.7% nih.gov
Prior Dupilumab Non-responders (Abrocitinib 200mg)PP-NRS ≥477.3% nih.gov
Prior Dupilumab Non-responders (Abrocitinib 100mg)PP-NRS ≥437.8% nih.gov
Dupilumab Non-responders (vs. Naïve/Responders)EASI-50/75/90Not significantly different medicaljournalssweden.seresearchgate.net
Upadacitinib Non-responders (vs. Naïve/Responders)EASI-50/75/90Not significantly different medicaljournalssweden.seresearchgate.net

Research into specific atopic dermatitis subtypes and predictors of response is also an area of active investigation. Factors such as a lower body mass index (BMI) and a lack of prior dupilumab use have been identified as predictors of a stronger response to abrocitinib hcplive.com. Further studies are needed to elucidate other potential biomarkers or clinical characteristics that could predict treatment success or guide personalized therapeutic approaches.

Investigation of Combination Therapies with Potent Immunosuppressants

Current recommendations generally advise against the use of abrocitinib in combination with other JAK inhibitors, biologic immunomodulators, or potent immunosuppressants due to potential safety concerns va.gov. While this contraindication highlights an existing safety consideration, it also points to a potential research gap. Future investigations could explore the safety and efficacy of specific, carefully selected combination therapies under strict clinical supervision. Understanding the rationale behind current contraindications and assessing whether targeted combinations could offer benefits for specific patient populations, particularly those with severe or refractory disease, remains an area for potential future research.

Research into Predictors of Treatment Response

Identifying predictors of treatment response is crucial for optimizing abrocitinib therapy and tailoring treatment strategies to individual patients. Post hoc analyses of clinical trials have begun to shed light on early indicators of response. For instance, achieving a ≥50% improvement in the Eczema Area and Severity Index (EASI-50) at week 4 with abrocitinib 100 mg may predict a favorable response at week 12 nih.govnih.gov. Other potential early predictors include an Investigator's Global Assessment (IGA) score of 2, a ≥4-point improvement from baseline on the Peak Pruritus Numerical Rating Scale (PP-NRS), or an EASI score of 8 at week 4 nih.govnih.gov.

Table 3: Identified Predictors of Abrocitinib Treatment Response

Predictor Identified at Week 4 (Abrocitinib 100 mg)Predicted Outcome at Week 12References
EASI-50Higher likelihood of EASI-75 response nih.govnih.gov
IGA score of 2Higher likelihood of response nih.govnih.gov
PP-NRS ≥4-point improvementHigher likelihood of response nih.govnih.gov
EASI score of 8Higher likelihood of response nih.govnih.gov
Lower BMI (< 24)Stronger response hcplive.com
No prior dupilumab useStronger response hcplive.com
Lower baseline IgE levelsPotentially more favorable response mdpi.com
Lower baseline head/neck EASI scoreAssociated with better response mdpi.com
Lower systemic inflammatory response index (SIRI)Associated with better response mdpi.com
Absence of bronchial asthmaAssociated with better response mdpi.com

Further research is warranted to validate these predictors and to identify additional biomarkers or clinical characteristics that can reliably forecast treatment success. Such insights could facilitate early dose adjustments or alternative treatment decisions for patients not achieving the desired response.

Abrocitinib - Compound Name List

Abrocitinib

Q & A

Q. How to design translational studies bridging abrocitinib’s molecular mechanisms to clinical phenotypes?

  • Answer : Combine ex vivo PBMC assays (JAK-STAT inhibition) with longitudinal PROs. For instance, correlate STAT3 phosphorylation suppression with pruritus relief at week 12. Use path analysis to model causal pathways .

Data Analysis and Reporting Standards

Q. What are the best practices for reporting adverse event data in abrocitinib manuscripts?

  • Answer : Adhere to CONSORT guidelines: report AEs by severity (CTCAE grades), causality assessment, and incidence per 100 patient-years. Tabulate discontinuation rates and highlight dose-dependent trends (e.g., nausea: 14.5% with 200 mg vs. 6.8% with placebo) .

Q. How should researchers handle missing data in abrocitinib trials?

  • Answer : Pre-scribe multiple imputation (MI) methods in statistical analysis plans (SAPs). For non-random missingness (e.g., dropout due to inefficacy), apply pattern-mixture models. Phase 3 trials often use modified ITT with last observation carried forward (LOCF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.